1-环丙基-2,2,2-三氟乙烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

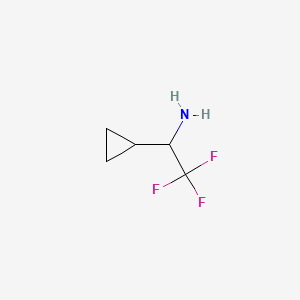

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.121. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铜催化的Chan-Lam环丙基化反应

Derosa等人(2018年)的论文讨论了使用环丙基三氟硼酸钾开发可扩展的Chan-Lam环丙基化反应。该方法对于制备含有环丙烷-杂原子键合的小分子具有重要意义,而现有方法难以合成。该反应由Cu(OAc)2和1,10-菲咯啉催化,采用O2作为末端氧化剂。它提供了一种合成具有各种官能团的环丙基芳基醚和环丙基胺衍生物的策略性方法(Derosa等人,2018年)。

CuH催化的张紧三取代烯烃的加氢氨基化反应

Feng等人(2019年)提出了一种通过CuH催化的加氢氨基化反应进行多取代氨基环丁烷和氨基环丙烷的非对映选择性合成方法。该合成对于生成氨基取代的环丁烷和环丙烷至关重要,它们是生物活性化合物中的关键亚结构。该研究突出了与未应变类似物相比,应变三取代烯烃的增强反应性,为合成这些复杂结构提供了一种有价值的方法(Feng等人,2019年)。

光氧化还原催化的芳基环丙烷的氧代胺化反应

Ge等人(2019年)报道了一种光氧化还原偶联的电子不对称环丙烷的开环氧代胺化反应。该方法可以有效地构建结构多样的β-氨基酮衍生物,为芳基环丙烷的功能化提供了一种区域选择性方法。该过程涉及单电子氧化,将惰性的芳基环丙烷转化为反应性自由基阳离子中间体(Ge等人,2019年)。

对映体纯环丙基三氟硼酸盐的合成

Hohn等人(2006年)开发了一种将对映体纯环丙基硼酸酯转化为相应的三氟硼酸盐的方法。这些中间体可用于各种转化,从而可以利用环丙胺的一般结构单元。该方法增强了结构明确的含环丙基化合物的合成,这在药物化学中很重要(Hohn等人,2006年)。

作用机制

Target of Action

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine has been found to function as a component of positive allosteric modulators . These modulators are known to have potential applications in treating neurological and psychiatric disorders associated with glutamate dysfunctions .

Mode of Action

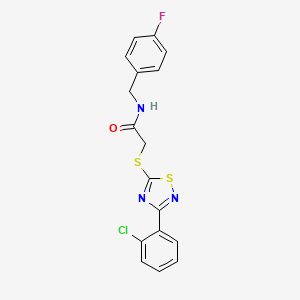

The compound is used as a reagent in the synthesis of 5H-pyrido [4,3-b]indole derivatives . These derivatives act as Janus kinases (JAK) inhibitors . JAK inhibitors play a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.

Biochemical Pathways

Given its role in the synthesis of jak inhibitors , it can be inferred that it may affect the JAK-STAT signaling pathway.

Result of Action

The molecular and cellular effects of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine’s action would depend on the specific context in which it is used. As a component of positive allosteric modulators, it could potentially enhance the activity of neurotransmitters, leading to therapeutic effects in neurological and psychiatric disorders . As a reagent in the synthesis of JAK inhibitors, it could potentially contribute to the inhibition of the JAK-STAT signaling pathway .

安全和危害

未来方向

生化分析

Biochemical Properties

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine has been found to function as a component of positive allosteric modulators

Cellular Effects

The cellular effects of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine are not well documented. Its role as a component of positive allosteric modulators suggests that it may influence cell function by modulating the activity of various cellular proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine is not well understood. As a component of positive allosteric modulators, it may exert its effects at the molecular level by binding to proteins or enzymes and modulating their activity .

属性

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCDCMZMZULIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

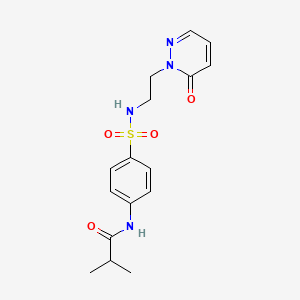

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2510724.png)

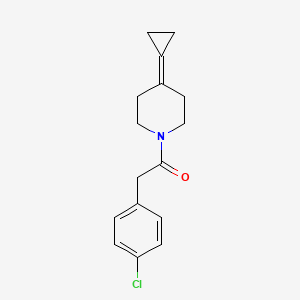

![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)

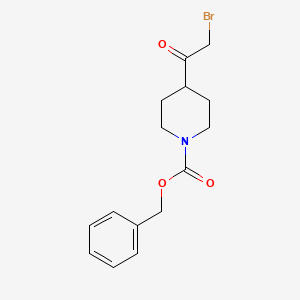

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)

![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)